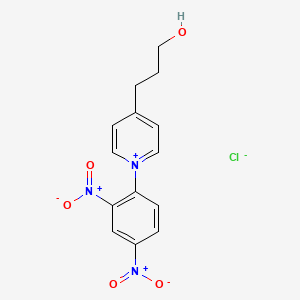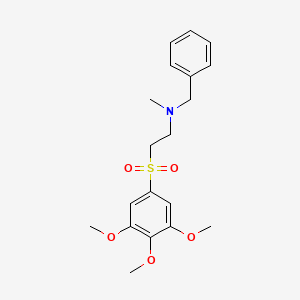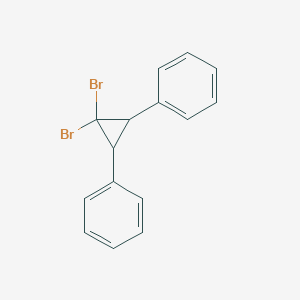
Undeca-1,9-dien-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undeca-1,9-dien-6-one is an organic compound with the molecular formula C11H18O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) within its structure. This compound is notable for its unique structure, which includes two double bonds located at the 1st and 9th positions of the undecane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undeca-1,9-dien-6-one can be synthesized through various methods. One common approach involves the cross-metathesis reaction. For instance, undeca-1,10-dien-6-one can be reacted with ethyl acrylate in the presence of a Hoveyda-Grubbs 2nd generation catalyst. The reaction is typically carried out in dichloromethane under an inert atmosphere (argon or nitrogen) and requires multiple additions of the catalyst over a period of 72 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Undeca-1,9-dien-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group into an alcohol group.
Substitution: The double bonds in the compound can participate in various substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Undeca-1,9-dien-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Undeca-1,9-dien-6-one exerts its effects involves interactions with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bonds in the compound can participate in electron transfer reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,9-Undecadien-2-one, 6,10-dimethyl-:
6,10-Dimethyl-5,9-undecadien-2-one: Another related compound with similar chemical properties.
Uniqueness
Undeca-1,9-dien-6-one is unique due to its specific placement of double bonds and the absence of additional substituents, which gives it distinct reactivity and applications compared to its analogs.
Eigenschaften
| 106225-65-4 | |
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
undeca-1,9-dien-6-one |
InChI |
InChI=1S/C11H18O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-4,6H,1,5,7-10H2,2H3 |
InChI-Schlüssel |
TYGVITAFECUXOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCCC(=O)CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)




